molecular formula C20H16N2O2S2 B3510113 3-BENZYL-5-(4-METHOXYPHENYL)-2-SULFANYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE

3-BENZYL-5-(4-METHOXYPHENYL)-2-SULFANYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE

Cat. No.: B3510113
M. Wt: 380.5 g/mol
InChI Key: YYRAPPHZMUQHIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BENZYL-5-(4-METHOXYPHENYL)-2-SULFANYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a thieno[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-5-(4-METHOXYPHENYL)-2-SULFANYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the reaction may start with the condensation of a benzylamine derivative with a methoxyphenyl ketone, followed by cyclization using sulfur-containing reagents to form the thieno[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-5-(4-METHOXYPHENYL)-2-SULFANYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-BENZYL-5-(4-METHOXYPHENYL)-2-SULFANYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZYL-5-(4-METHOXYPHENYL)-2-SULFANYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific and industrial fields .

Properties

IUPAC Name

3-benzyl-5-(4-methoxyphenyl)-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c1-24-15-9-7-14(8-10-15)16-12-26-18-17(16)19(23)22(20(25)21-18)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYRAPPHZMUQHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=S)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-BENZYL-5-(4-METHOXYPHENYL)-2-SULFANYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
Reactant of Route 2
3-BENZYL-5-(4-METHOXYPHENYL)-2-SULFANYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
Reactant of Route 3
3-BENZYL-5-(4-METHOXYPHENYL)-2-SULFANYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
Reactant of Route 4
Reactant of Route 4
3-BENZYL-5-(4-METHOXYPHENYL)-2-SULFANYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
Reactant of Route 5
3-BENZYL-5-(4-METHOXYPHENYL)-2-SULFANYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE
Reactant of Route 6
Reactant of Route 6
3-BENZYL-5-(4-METHOXYPHENYL)-2-SULFANYL-3H,4H-THIENO[2,3-D]PYRIMIDIN-4-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.